4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid
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Overview
Description
4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid (THBFCA) is a chemical compound that belongs to the class of benzofurans. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis.
Scientific Research Applications
Chemical Properties and Analysis
The compound's unique chemical properties, including its spectral characteristics, are crucial for scientific research. For instance, the analysis of NMR spectra in similar compounds, such as 4,5,6,7-tetrafluorobenzo[b]thiophens, revealed significant couplings which are essential in understanding the compound's chemical behavior (Castle, Mooney, & Plevey, 1968).
Synthesis and Derivatives
The synthesis processes and the formation of derivatives are a major area of interest. For example, the synthesis of various derivatives from ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate demonstrates the compound's versatility in creating new chemical entities with potential applications in various fields (Shekarchi et al., 2003).
Molecular Structure Elucidation
Understanding the molecular structure of this compound is key to its application in scientific research. A study that synthesized 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, using techniques like NMR and X-ray diffraction, provides insights into the structural aspects of these compounds (Mori et al., 2020).
Biological Activities
Investigating the biological activities of derivatives is another crucial aspect. Research on compounds like N-substituted-3-chloro-2-azetidinones derived from related chemical structures has shown potential antibacterial and antifungal properties, highlighting the compound's relevance in pharmaceutical research (Chavan & Pai, 2007).
Antimicrobial and Antioxidant Properties
Studies on novel lignan derivatives synthesized from related compounds have revealed significant antimicrobial and antioxidant properties. These findings suggest potential applications in the development of new therapeutic agents (Raghavendra et al., 2017).
Supramolecular Chemistry
The compound's role in supramolecular chemistry is exemplified by studies on coordination polymers, where modifications in ligands, including those similar to 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid, significantly influence the structural topology of complexes. This has implications in material science and nanotechnology (Song et al., 2009).
Safety and Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h3-4,7H,1-2,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZYCHRERIVGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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